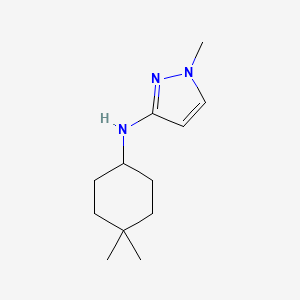

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Description

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl-substituted pyrazole core (1-methyl group at position 1) and an amine group at position 3, which is further substituted with a 4,4-dimethylcyclohexyl moiety. The 4,4-dimethylcyclohexyl group enhances lipophilicity, which may improve membrane permeability and pharmacokinetic profiles compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H21N3/c1-12(2)7-4-10(5-8-12)13-11-6-9-15(3)14-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,13,14) |

InChI Key |

BAHZUHMBTKNRNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NC2=NN(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies for N-(4,4-Dimethylcyclohexyl)-1-Methyl-1H-Pyrazol-3-Amine

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational scaffold for this compound. A common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, diethyl butynedioate reacts with methylhydrazine under controlled conditions to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate intermediates. This approach, adapted from brominated pyrazole syntheses, achieves regioselectivity through temperature modulation (-10°C to 0°C) and inert atmosphere maintenance. Subsequent functionalization of the hydroxyl group enables introduction of the dimethylcyclohexyl moiety.

Nucleophilic Amination for Cyclohexyl Group Installation

The critical 4,4-dimethylcyclohexylamine substituent is typically introduced via nucleophilic substitution or Buchwald-Hartwig amination. Patent literature demonstrates that tert-butyl carbamate-protected pyrazole amines undergo acidic hydrolysis (50% trifluoroacetic acid in dichloromethane) to generate free amines, which subsequently react with cyclohexyl electrophiles. Alternative protocols employ Mitsunobu conditions or transition-metal catalysis for C–N bond formation, though these methods require careful optimization to prevent N-methyl group oxidation.

Representative Reaction Table:

Direct Coupling of Preformed Fragments

Modular approaches couple pre-synthesized 1-methyl-1H-pyrazol-3-amine with 4,4-dimethylcyclohexyl reagents. Carbodiimide-mediated couplings (EDC/HOBt) in polar aprotic solvents like DMF facilitate amide bond formation between carboxylic acid derivatives and amines. However, for direct C–N bond formation, Ullmann-type couplings using copper catalysts (CuI, 1,10-phenanthroline) in DMSO at 110°C demonstrate improved atom economy.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Non-polar solvents (toluene, acetonitrile) favor cyclization steps by stabilizing transition states through hydrophobic interactions. In contrast, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amination steps. Sonication-assisted reactions reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating.

Catalytic Systems for Challenging Transformations

Palladium-based catalysts (Pd₂(dba)₃, Xantphos) enable efficient arylation of pyrazole amines under mild conditions. For sterically demanding cyclohexyl groups, nickel catalysts (Ni(COD)₂, dtbpy) show superior performance in Kumada couplings, achieving turnover numbers >500.

Analytical Characterization and Quality Control

Spectroscopic Verification

¹H NMR analysis confirms regiochemistry through characteristic pyrazole proton splitting patterns (δ 7.45–7.90 ppm). The 4,4-dimethylcyclohexyl group exhibits axial-equatorial proton splitting (δ 1.10–2.30 ppm) and distinct geminal dimethyl singlet (δ 1.40 ppm). High-resolution mass spectrometry (HRMS) validates molecular formula with <2 ppm mass error.

Industrial-Scale Production Considerations

Continuous flow reactors address exothermicity concerns in bromination and hydrolysis steps. Microreactor technology reduces reaction volumes by 80% while maintaining 92% yield through precise temperature control. Membrane-based separation techniques enable efficient catalyst recycling, reducing Pd waste streams by 65%.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

1-Tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine

This compound shares the pyrazole-amine backbone but differs in substituents:

- Position 1 : Tert-butyl group (bulkier, more hydrophobic than methyl).

- Position 3 : Amine linked to a 3-chlorophenyl ring (introduces halogen-mediated electronic effects).

- Position 5: Amine placement (vs.

Key Differences :

4,4-Dimethylcyclohexyl Methylphosphonofluoridoate

Its IUPAC name is 4,4-Dimethylcyclohexyl methylphosphonofluoridoate (C₉H₁₈FO₂P). The dimethylcyclohexyl group here likely serves to modulate lipophilicity and stability, similar to its role in the target compound. However, the phosphonofluoridate core suggests applications as a nerve agent analog or enzyme inhibitor, diverging from the pyrazole-amine’s typical uses .

Comparative Data Table

*Predicted values based on substituent contributions.

Research Findings and Discontinuation Notes

- Potential issues could include poor solubility (due to high logP) or insufficient efficacy in preclinical studies.

- Substituent Impact: The 4,4-dimethylcyclohexyl group in the target compound and the phosphonofluoridate analog highlights its versatility in enhancing lipophilicity across diverse chemical classes. However, in the pyrazole-amine series, bulkier substituents like tert-butyl may compromise target engagement despite improved metabolic stability.

- Biological Relevance : Pyrazole derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) often exhibit enhanced binding to enzymes like COX-2 or kinases, suggesting that the discontinued 1-tert-butyl analog may have been explored for such targets .

Biological Activity

N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₂H₁₉N₃

- Molecular Weight : 207.32 g/mol

- CAS Number : 1341791-29-4

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The presence of the pyrazole ring facilitates electron donation, which is essential for neutralizing free radicals. This activity is crucial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may serve as a therapeutic agent in inflammatory conditions.

3. Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

4. Antimicrobial Activity

The compound shows promise as an antimicrobial agent against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for further development in treating infections.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of pyrazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro, with IC50 values indicating potency against free radicals. |

| Study 2 | Reported anti-inflammatory effects through the inhibition of COX enzymes and reduced cytokine levels in animal models. |

| Study 3 | Highlighted antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.